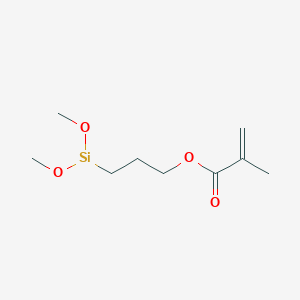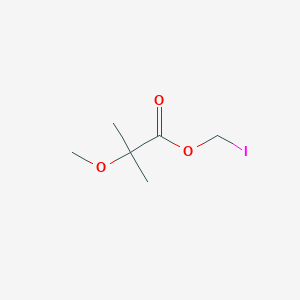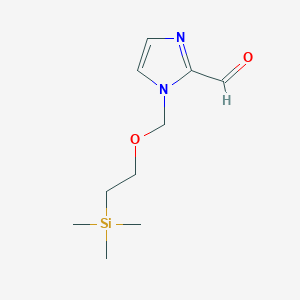
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde
Overview
Description
The compound “1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde” is a derivative of imidazole, which is a five-membered ring compound containing two nitrogen atoms . The trimethylsilyl (TMS) group is a common protecting group in organic chemistry, often used to protect alcohols during chemical reactions .
Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the aldehyde group, which is known to undergo a variety of reactions, including nucleophilic addition and oxidation . The trimethylsilyl group is generally inert but can be removed using a fluoride source .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing aldehyde groups have higher boiling points than similar-sized hydrocarbons due to the presence of dipole-dipole interactions . The trimethylsilyl group increases the hydrophobicity of the compound .Scientific Research Applications
Halogenation and Derivative Formation
- Halogenation Studies : The compound, when protected with the SEM group, can be halogenated to yield monohalogenated derivatives, useful in further chemical synthesis (Matthews, Whitten, & MccarthyJames, 1987).
- Synthesis of Hydroxyalkyl-Substituted Imidazoles : The compound facilitates the synthesis of hydroxyalkyl-substituted imidazoles, showcasing its utility in creating diverse imidazole derivatives (Effenberger, Roos, Ahmad, & Krebs, 1991).
Chemical Transformations and Synthesis
- Building Blocks in Medical Chemistry : It serves as a building block in medical chemistry, particularly for synthesizing imidazole carbaldehyde derivatives with biological significance (Orhan, Kose, Alkan, & Öztürk, 2019).
- Protecting Group in Lithiation Reactions : The compound acts as an effective protecting group in lithiation reactions, important in organic synthesis (Fugina, Holzer, & Wasicky, 1992).
Synthesis of Specific Derivatives
- Cyano-Substituted Carboxyimidazoles : It is involved in the synthesis of cyano-substituted carboxyimidazoles, demonstrating its role in creating structurally diverse imidazole derivatives (Wall, Schubert, & IlligCarl, 2008).
Applications in Photoluminescence
- Photoluminescent Properties : The compound's derivatives have applications in studying photoluminescent properties, particularly in zinc(II) mononuclear complexes (Li et al., 2019).
Catalytic Reactions
- Catalysis in Mukaiyama Aldol Reactions : It is used in catalyzing Mukaiyama aldol reactions, significant in the field of organic chemistry (Chintareddy, Wadhwa, & Verkade, 2009).
Miscellaneous Synthesis Applications
- Imidazole Derivatives Synthesis : The compound plays a role in the synthesis of various imidazole derivatives, indicating its versatility in organic synthesis (Ando & Terashima, 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)imidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2Si/c1-15(2,3)7-6-14-9-12-5-4-11-10(12)8-13/h4-5,8H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIHRUCXNRKJIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CN=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544741 | |
| Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde | |
CAS RN |
101226-42-0 | |
| Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

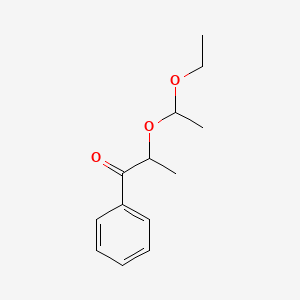
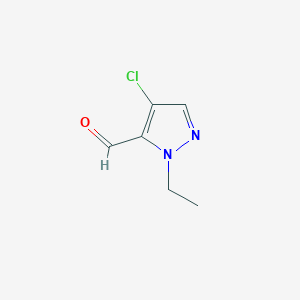
![7H-Pyrazolo[4,3-d]pyrimidine-7-thione, 2,4-dihydro-3-hydroxy-2-methyl-](/img/structure/B3044924.png)
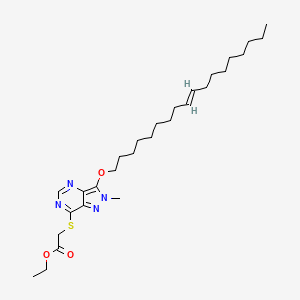
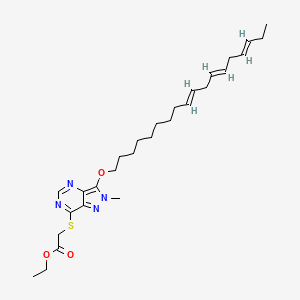
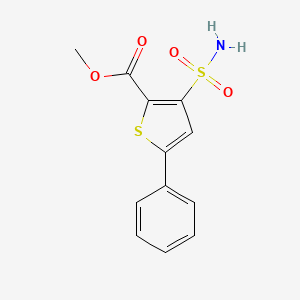
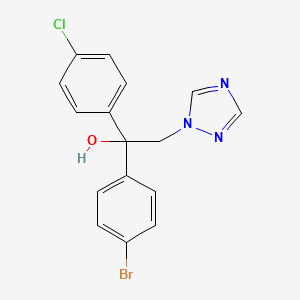

![Benzene, pentachloro[2,3,3-trichloro-1-(dichloromethylene)-2-propenyl]-](/img/structure/B3044936.png)
![2-Hexyn-1-ol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3044937.png)
![2-Hexynal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3044938.png)
